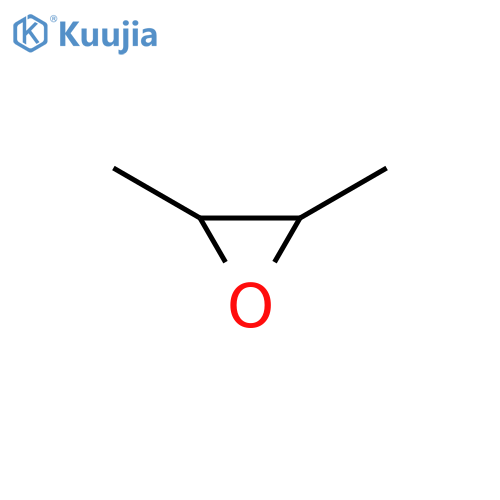Cas no 21490-63-1 (trans-2,3-Epoxybutane)

trans-2,3-Epoxybutane structure
商品名:trans-2,3-Epoxybutane
trans-2,3-Epoxybutane 化学的及び物理的性質
名前と識別子
-
- trans-2,3-dimethyloxirane
- trans-2,3-Epoxybutane
- trans-beta-Butylene oxide
- 3-dimethyl-trans-oxiran
- 3-epoxy-trans-butan
- rac-trans-butene oxide
- trans-2,3-dimethyloxyrane
- TRANS-2-BUTENE OXIDE
- trans-2-butyleneoxide
- PQXKWPLDPFFDJP-IMJSIDKUSA-N
- 5-17-01-00061 (Beilstein Handbook Reference)
- DTXSID401026528
- 6189-41-9
- NSC-24244
- AKOS006280817
- (2S,3S)-2,3-dimethyloxirane
- EINECS 244-406-8
- BP-12922
- trans-dimethyloxirane
- Oxirane, 2,3-dimethyl-, (2R,3R)-rel-
- NSC24244
- 2,3-Dimethyloxiranato(2-)
- 10203-50-6
- rac-(2R,3R)-2,3-dimethyloxirane
- DTXSID40920536
- MFCD00005129
- (2S,3S)-2,3-epoxy-butane
- rel-(2R,3R)-2,3-dimethyloxirane
- 21490-63-1
- BRN 0079772
- WAA49063
- EN300-6494291
- CCRIS 3759
- Trans(2S 3S)-2,3-Epoxybutane
- (2S, 3S)-2, 3-dimethyloxirane
- trans-2-Butylene oxide
- G28972
-
- MDL: MFCD00005129
- インチ: InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
- InChIKey: PQXKWPLDPFFDJP-IMJSIDKUSA-N
- ほほえんだ: C[C@H]1[C@H](C)O1
- BRN: 79772
計算された属性
- せいみつぶんしりょう: 72.05750
- どういたいしつりょう: 72.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 36.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体であり、におい2を識別することができる。密度(g/ml、25/4℃)
- 密度みつど: 0.807 g/mL at 20 °C(lit.)
- ゆうかいてん: -85°C
- ふってん: 54-55°C
- フラッシュポイント: -26°C
- 屈折率: n20/D 1.373
- すいようせい: Soluble in water(95g/L).
- PSA: 12.53000
- LogP: 0.79360
- かんど: Moisture Sensitive
- ようかいせい: Soluble in water(95g/L).
- じょうきあつ: No data available
trans-2,3-Epoxybutane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3271 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S23-S26-S36/37/39
- 福カードFコード:21
- RTECS番号:EK3855040
-
危険物標識:


- 包装グループ:II
- 包装等級:II
- 危険レベル:3
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- セキュリティ用語:S16;S23;S26;S36/37/39
- リスク用語:R11; R20/21/22; R36/37/38
trans-2,3-Epoxybutane 税関データ
- 税関コード:2910900090
- 税関データ:
中国税関コード:
2910900090概要:
ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
trans-2,3-Epoxybutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB105153-5 g |
trans-2,3-Epoxybutane, 97%; . |
21490-63-1 | 97% | 5g |
€128.00 | 2023-01-31 | |
| eNovation Chemicals LLC | D768988-5g |
Trans-2,3-epoxybutane |
21490-63-1 | 97% | 5g |
$435 | 2024-06-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22005-1g |
trans-2,3-Epoxybutane, 97% |
21490-63-1 | 97% | 1g |
¥599.00 | 2022-07-14 | |
| TRC | E590023-50mg |
trans-2,3-Epoxybutane |
21490-63-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E590023-10mg |
trans-2,3-Epoxybutane |
21490-63-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| abcr | AB105153-1 g |
trans-2,3-Epoxybutane, 97%; . |
21490-63-1 | 97% | 1g |
€54.00 | 2023-01-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-255672-5 g |
trans-2,3-Dimethyloxirane, |
21490-63-1 | 97% | 5g |
¥1,196.00 | 2023-07-10 | |
| Enamine | EN300-6494291-0.25g |
rac-(2R,3R)-2,3-dimethyloxirane |
21490-63-1 | 95% | 0.25g |
$37.0 | 2023-05-31 | |
| Enamine | EN300-6494291-0.5g |
rac-(2R,3R)-2,3-dimethyloxirane |
21490-63-1 | 95% | 0.5g |
$58.0 | 2023-05-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-255672-5g |
trans-2,3-Dimethyloxirane, |
21490-63-1 | 97% | 5g |
¥1196.00 | 2023-09-05 |
trans-2,3-Epoxybutane 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
21490-63-1 (trans-2,3-Epoxybutane) 関連製品
- 3266-23-7(2,3-dimethyloxirane)
- 1758-33-4(CIS-2,3-EPOXYBUTANE)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
